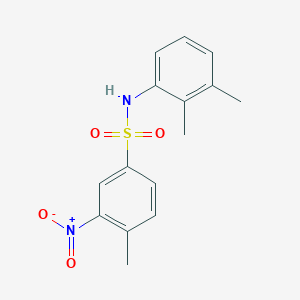

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a nitrobenzene ring, which is further substituted with methyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis of Sulfonamide Group

The sulfonamide undergoes hydrolysis under acidic/basic conditions, yielding sulfonic acid and aniline derivatives .

Reduction of Nitro Group

The nitro group can be reduced to an amino group (e.g., using catalytic hydrogenation), forming N-(2,3-dimethylphenyl)-4-methyl-3-aminobenzenesulfonamide.

Catalytic Cross-Coupling Reactions

While not directly observed in the target compound, sulfonamides like this participate in nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reactions, forming cyclopropanes via oxidative addition and transmetalation steps .

Spectroscopic Characterization

Experimental data confirms structural integrity and purity:

Structural Insights

The compound exhibits two independent molecules in its asymmetric unit, with methyl groups at the 2,3-positions of the aniline ring and a nitro group at the 3-position of the sulfonamide ring . The bent conformation at the sulfur atom (C–SO₂–NH–C torsion angle ~80.2°) influences its reactivity and binding affinity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is primarily investigated for its antibacterial properties . Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that structurally similar sulfonamides effectively inhibit bacterial growth by targeting metabolic pathways essential for bacterial survival.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of dyes and pigments due to its stable chemical structure. Its unique properties allow it to serve as an intermediate in synthesizing more complex organic molecules.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that sulfonamides with similar structures exhibited significant antibacterial activity against various bacterial strains. The mechanism involved enzyme inhibition was confirmed through enzyme assays .

- Synthesis and Characterization : The compound has been synthesized using various methods, including one-pot reactions involving iron and copper catalysts . Characterization techniques such as NMR and IR spectroscopy have confirmed the structure and purity of the synthesized compounds .

- Biological Testing : In vitro studies have shown that this compound exhibits moderate to good antibacterial activity when screened against both Gram-negative and Gram-positive bacteria .

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

- N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with enzymes and other biological targets, making it distinct from other similar compounds .

Actividad Biológica

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17N2O4S. It features a sulfonamide group (-SO2NH-) attached to a nitro-substituted aromatic ring, which is crucial for its biological activity. The compound's unique dihedral angle of 38.3° between the aromatic rings indicates a specific spatial arrangement that may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, which is essential for bacterial growth and replication. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties, and this compound is no exception. Studies indicate that similar compounds can inhibit specific enzymes or pathways involved in bacterial metabolism, enhancing their effectiveness against various bacterial strains.

Table 1: Summary of Antimicrobial Activity

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, various studies on structurally related compounds provide insights into its potential applications:

- Antibacterial Efficacy : A study demonstrated that sulfonamides with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The ability to inhibit dihydropteroate synthase was confirmed through enzyme assays .

- Synthesis and Characterization : The synthesis of this compound involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-5-4-6-14(12(10)3)16-22(20,21)13-8-7-11(2)15(9-13)17(18)19/h4-9,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAODENZUKGGONH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.